

# Samelisant (SUVN-G3031): A Comprehensive Pharmacological Profile

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## Compound of Interest

Compound Name: Samelisant

Cat. No.: B3321909

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

**Samelisant** (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist under investigation for the treatment of narcolepsy and other sleep-wake disorders.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of **Samelisant**, detailing its mechanism of action, binding affinity, selectivity, pharmacokinetic properties, and effects on neurotransmitter systems. The information is compiled from extensive preclinical and clinical data, offering valuable insights for researchers, scientists, and drug development professionals.

## Introduction

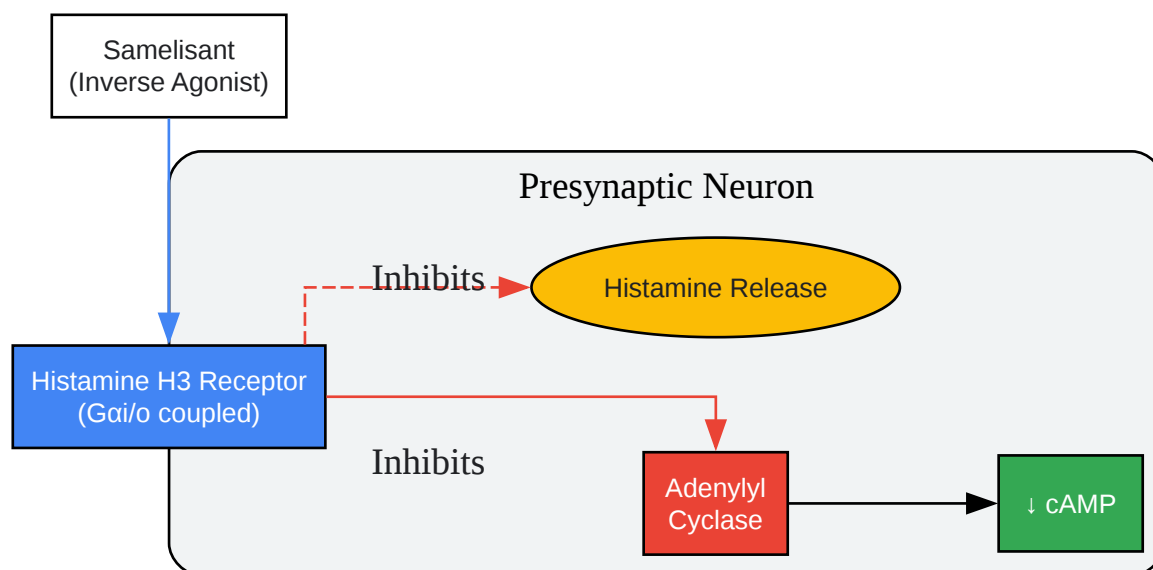
Narcolepsy is a chronic neurological condition characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles.[4] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other neurotransmitters involved in wakefulness, such as dopamine and norepinephrine.[5] Inverse agonists of the H3 receptor, like **Samelisant**, block the constitutive activity of the receptor, leading to increased histaminergic neurotransmission and promoting wakefulness. **Samelisant** is being developed as a potential therapeutic option to address the unmet medical needs in the management of narcolepsy.

## Mechanism of Action

**Samelisant** acts as a potent and selective inverse agonist at the histamine H3 receptor. As an inverse agonist, it not only blocks the action of the endogenous agonist histamine but also reduces the basal, constitutive activity of the H3 receptor. This leads to a disinhibition of histamine release from histaminergic neurons. Furthermore, by acting on H3 heteroreceptors, **Samelisant** also enhances the release of other key wake-promoting neurotransmitters, including norepinephrine and dopamine, in brain regions such as the prefrontal cortex.

## Signaling Pathway of the Histamine H3 Receptor and Samelisant's Action

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G $\alpha$ i/o subunit. Activation of the H3 receptor by an agonist (like histamine) inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, **Samelisant** counteracts this pathway, leading to an increase in cAMP levels and subsequent downstream signaling that promotes neuronal activity and neurotransmitter release.



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**Samelisant's** inverse agonism at the H3 receptor.

## Pharmacological Data

## Binding Affinity and Selectivity

**Samelisant** demonstrates high-affinity binding to both human and rat histamine H3 receptors, with no significant inter-species variation. It exhibits high selectivity for the H3 receptor over a wide range of other receptors, ion channels, and transporters, indicating a low potential for off-target effects.

Table 1: In Vitro Binding Affinity of **Samelisant**

Receptor	Species	Ki (nM)	Reference
Histamine H3	Human	8.7	

| Histamine H3 | Rat | 9.8 | |

Unlike some other H3 receptor antagonists like pitolisant, **Samelisant** shows no significant binding affinity for sigma 1 and 2 receptors.

## Functional Activity

**Samelisant**'s inverse agonist activity has been confirmed in functional assays. In GTPyS binding assays, **Samelisant** demonstrates the ability to inhibit the binding of GTPyS, a hallmark of inverse agonism at Gi/o-coupled receptors.

Table 2: Functional Activity of **Samelisant**

Assay	Species	Parameter	Value	Reference
GTPyS Binding	Human H3R	Inverse Agonist Activity	Confirmed	
Histamine-induced pEC50 shift	Human H3R	Kb (nM)	1.3	

| Histamine-induced pEC50 shift | Rat H3R | Kb (nM) | 1.1 | |

## Neurochemical Effects

In vivo microdialysis studies in rats have shown that **Samelisant** significantly increases the extracellular levels of histamine, dopamine, and norepinephrine in the prefrontal cortex. Importantly, it does not alter dopamine levels in the striatum or nucleus accumbens, suggesting a low potential for abuse liability. **Samelisant** also increases acetylcholine levels in the cortex, which may contribute to its pro-cognitive effects.

Table 3: Effect of **Samelisant** on Neurotransmitter Levels

Brain Region	Neurotransmitter	Effect	Reference
Prefrontal Cortex	Histamine	↑	
Prefrontal Cortex	Dopamine	↑	
Prefrontal Cortex	Norepinephrine	↑	
Cortex	Acetylcholine	↑	
Striatum	Dopamine	No change	

| Nucleus Accumbens | Dopamine | No change | |

## Pharmacokinetics and Metabolism

**Samelisant** is characterized by good oral bioavailability and brain penetration. Phase 1 clinical studies in healthy volunteers have shown that it has a half-life ranging from 23 to 34 hours, supporting once-daily dosing. Peak plasma concentrations are reached approximately 3 hours after oral administration. The primary route of elimination is through renal excretion, with about 60% of the drug excreted unchanged. Studies have indicated that food, gender, and age do not have a clinically significant effect on the pharmacokinetics of **Samelisant**. Furthermore, **Samelisant** has a low potential for drug-drug interactions as it does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes.

Table 4: Pharmacokinetic Parameters of **Samelisant** in Humans

Parameter	Value	Reference
Half-life (t <sub>1/2</sub> )	23 - 34 hours	
Time to peak concentration (T <sub>max</sub> )	~3 hours	

| Route of elimination | Primarily renal (~60% unchanged) | |

## Preclinical Efficacy

In animal models of narcolepsy, such as orexin knockout mice, **Samelisant** has demonstrated robust wake-promoting effects, significantly increasing wakefulness and reducing non-rapid eye movement (NREM) sleep. It also significantly decreases the number of cataplectic episodes in these models. Additionally, **Samelisant** has shown pro-cognitive effects in various animal models of cognition.

## Clinical Development and Safety

**Samelisant** has been evaluated in Phase 1 and Phase 2 clinical trials. In Phase 1 studies, it was found to be safe and well-tolerated in healthy volunteers at single oral doses up to 20 mg and multiple doses of 6 mg once daily for two weeks. The most commonly reported adverse events were dysomnia, abnormal dreams, and hot flushes.

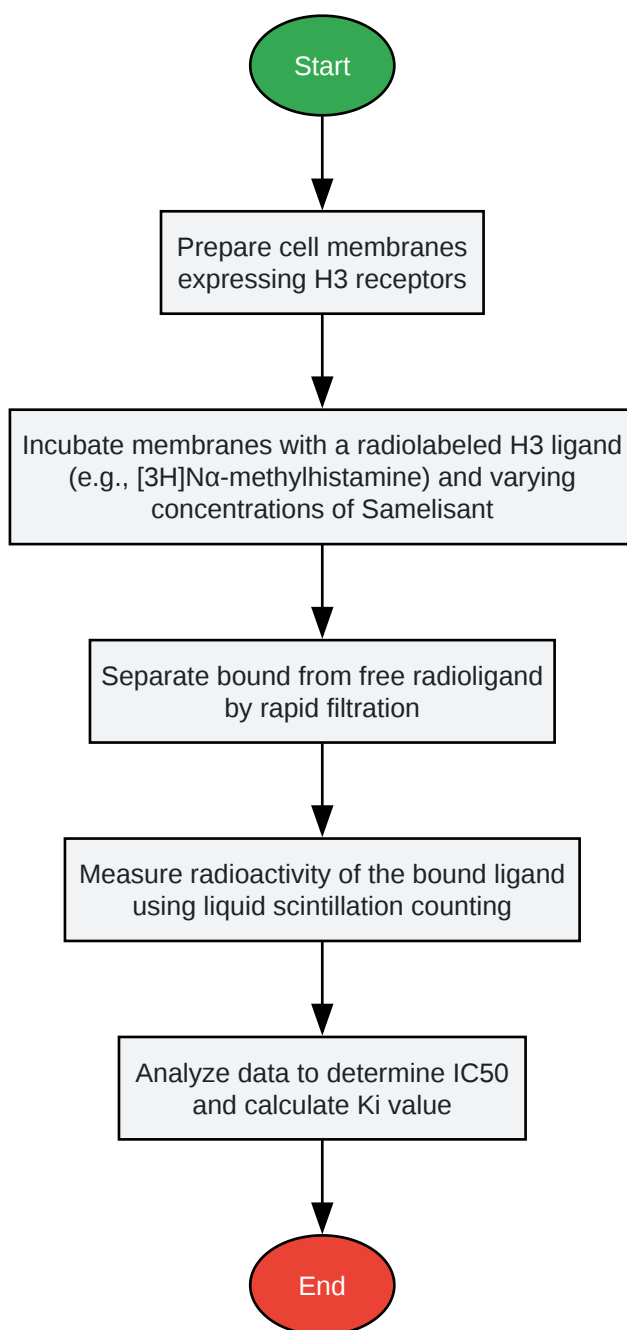
A Phase 2 proof-of-concept study in patients with narcolepsy demonstrated a statistically significant and clinically meaningful reduction in excessive daytime sleepiness as measured by the Epworth Sleepiness Scale (ESS). **Samelisant** was also safe and well-tolerated in this patient population. A subsequent Phase 2 study is underway to evaluate its efficacy in treating cataplexy in patients with narcolepsy type 1.

## Experimental Protocols

The following are generalized protocols for key experiments used in the pharmacological characterization of H3 receptor ligands like **Samelisant**.

## Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the H3 receptor.

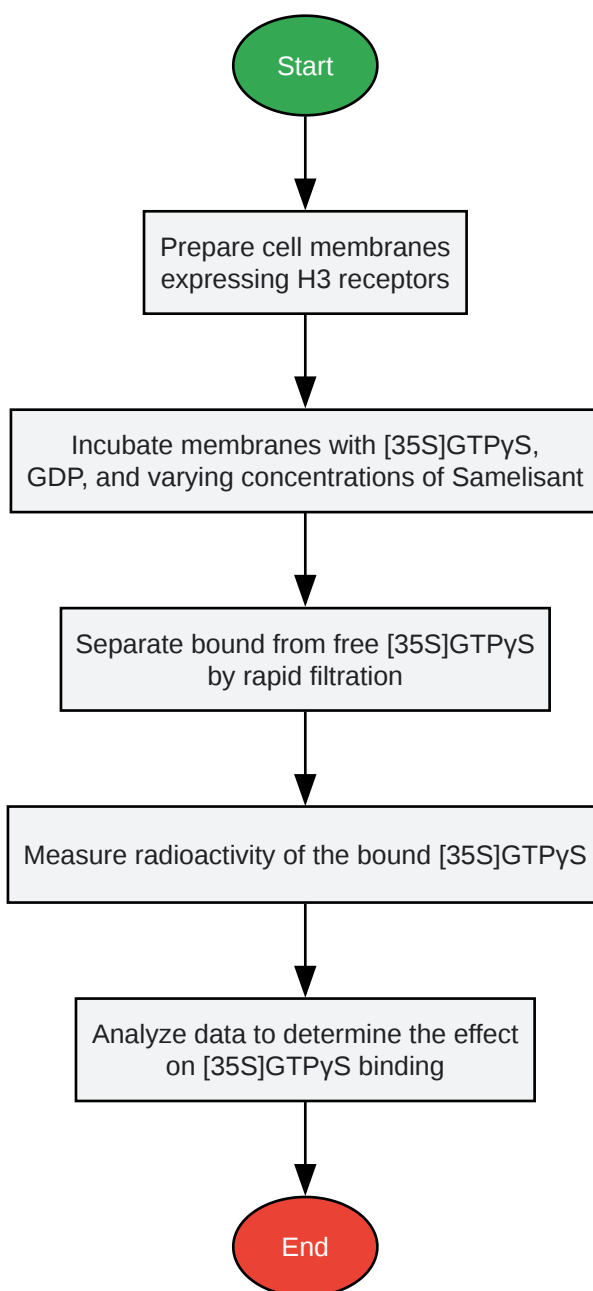


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Workflow for a radioligand binding assay.

## GTPyS Binding Assay

This functional assay is used to determine whether a compound is an agonist, antagonist, or inverse agonist.

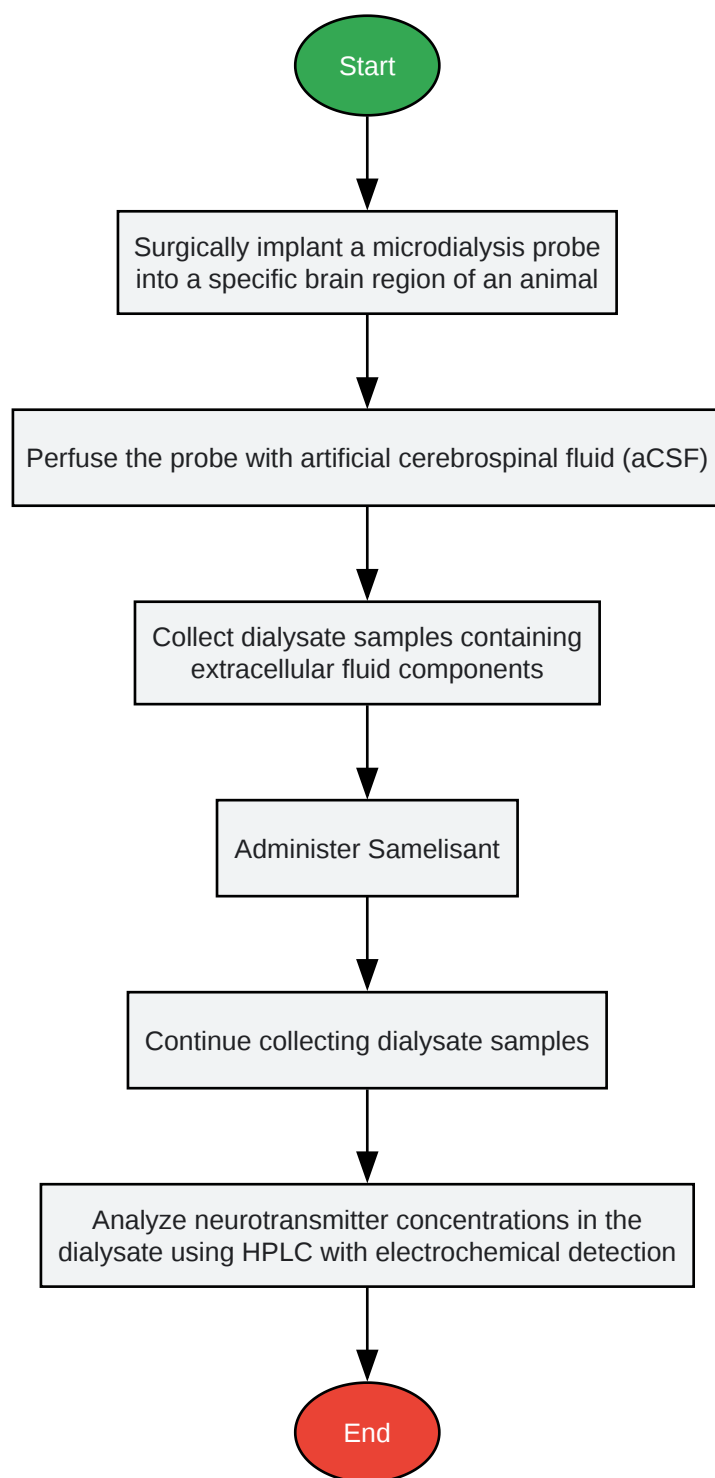


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Workflow for a GTPyS binding assay.

## In Vivo Brain Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.



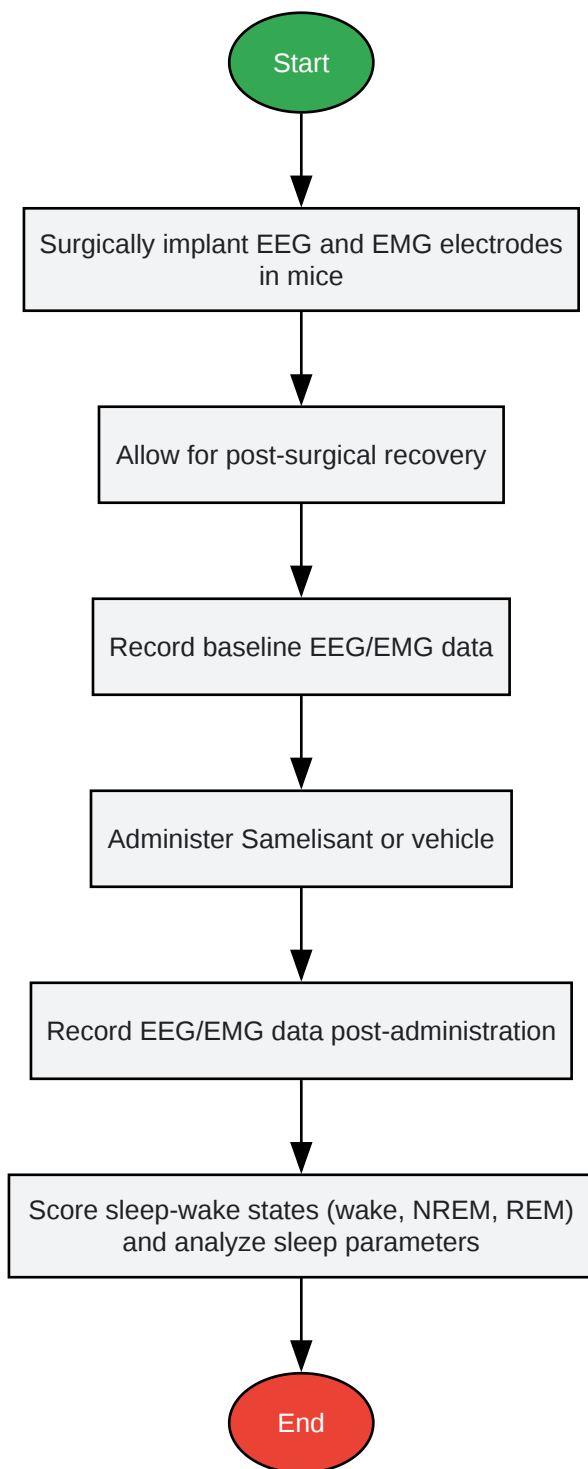
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Workflow for in vivo brain microdialysis.

## Sleep EEG Recording in Mice



This method is used to assess the effects of a compound on sleep-wake states.



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Workflow for sleep EEG recording in mice.

## Conclusion

**Samelisant** is a potent and selective histamine H3 receptor inverse agonist with a promising pharmacological profile for the treatment of narcolepsy. Its mechanism of action, involving the enhancement of histaminergic and other wake-promoting neurotransmitter systems, is well-supported by preclinical data. Favorable pharmacokinetic properties and a good safety profile observed in early clinical trials further underscore its therapeutic potential. Ongoing clinical development will continue to elucidate the efficacy and safety of **Samelisant** as a novel treatment for narcolepsy and potentially other disorders characterized by excessive daytime sleepiness.

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Address: 3281 E Guasti Rd

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